Cas no 690635-73-5 (2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5h)-one)

2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5H)-one is a heterocyclic compound featuring a fused thienopyridinone core with bromine and methyl substituents. This structure offers significant utility as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The bromine atom provides a reactive site for further functionalization via cross-coupling reactions, while the methyl group enhances stability and influences electronic properties. Its rigid bicyclic framework is valuable for constructing complex scaffolds in medicinal chemistry. The compound’s high purity and well-defined reactivity make it suitable for applications in drug discovery and materials science, where precise molecular modifications are critical.
2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5h)-one structure
690635-73-5 structure
Product Name:2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5h)-one
CAS No:690635-73-5
MF:C8H6BrNOS
MW:244.10833978653
CID:2192363
PubChem ID:18446514
Update Time:2025-06-07

2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5h)-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5h)-one
    • ZB0139
    • Thieno[3,2-c]pyridin-4(5H)-one, 2-bromo-3-methyl-
    • DTXSID001247936
    • 2-bromo-3-methyl-5H-thieno[3,2-c]pyridin-4-one
    • CS-0454921
    • 690635-73-5
    • SCHEMBL4507655
    • EN300-7968093
    • 2-Bromo-3-methylthieno[3,2-c]pyridin-4(5H)-one
    • 2-bromo-3-methyl-4H,5H-thieno[3,2-c]pyridin-4-one
    • DA-03556
    • Inchi: 1S/C8H6BrNOS/c1-4-6-5(12-7(4)9)2-3-10-8(6)11/h2-3H,1H3,(H,10,11)
    • InChI Key: GYXMWPUFAAQXIF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C2C(NC=CC=2S1)=O

Computed Properties

  • Exact Mass: 242.93535g/mol
  • Monoisotopic Mass: 242.93535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 57.3Ų

2-Bromo-3-methyl-thieno[3,2-c]pyridin-4(5h)-one Pricemore >>

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